![molecular formula C20H27N3O3 B4107512 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4107512.png)
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide
Vue d'ensemble
Description
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide, also known as ANA-12, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. ANA-12 was first synthesized in 2009 by researchers at the University of North Carolina and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been in the treatment of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been shown to inhibit the activity of TrkB, a receptor for brain-derived neurotrophic factor (BDNF), which is important for the survival and function of neurons. By inhibiting TrkB activity, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide may be able to prevent or reverse neuronal damage in these disorders.
Mécanisme D'action
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide is a selective inhibitor of TrkB, which is a receptor for BDNF. BDNF is a neurotrophic factor that is important for the survival, differentiation, and function of neurons. TrkB activation by BDNF leads to the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are important for neuronal survival and plasticity. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide binds to the kinase domain of TrkB and prevents its activation by BDNF, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide inhibits the activation of TrkB by BDNF, leading to the inhibition of downstream signaling pathways. In vivo studies have shown that 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide can prevent or reverse neuronal damage in animal models of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has also been shown to have anti-inflammatory effects in vitro and in vivo, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several advantages for lab experiments, including its selectivity for TrkB and its ability to inhibit downstream signaling pathways. 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several limitations, including its poor solubility in aqueous solutions and its potential for off-target effects. Researchers should be aware of these limitations when designing experiments with 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide.
Orientations Futures
2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide has several potential future directions for research. One area of research is the development of more potent and selective TrkB inhibitors. Another area of research is the investigation of the role of TrkB in other neurological disorders, such as multiple sclerosis and traumatic brain injury. Additionally, 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide may have potential applications in the treatment of cancer, as TrkB is overexpressed in several types of cancer. Further research is needed to fully understand the potential therapeutic applications of 2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide.
Propriétés
IUPAC Name |
2-(1-adamantyl)-N-[2-(4-nitroanilino)ethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-19(13-20-10-14-7-15(11-20)9-16(8-14)12-20)22-6-5-21-17-1-3-18(4-2-17)23(25)26/h1-4,14-16,21H,5-13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAXSSBIWXMUPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCCNC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.